molecular formula C10H6BrClN2O B2842472 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde CAS No. 2460757-75-7

1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde

Cat. No.: B2842472
CAS No.: 2460757-75-7
M. Wt: 285.53
InChI Key: DBZNMBHZPFMOQS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde is a heterocyclic compound featuring both bromine and chlorine substituents on an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions, followed by halogenation reactions to introduce the bromine and chlorine atoms .

Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The aldehyde group can also participate in covalent bonding with target proteins, further modulating their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)14-6-13-9(5-15)10(14)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZNMBHZPFMOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=C2Cl)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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